1-(tert-Butyl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridin-4(5H)-one

Kinase inhibitor synthesis N1 protecting group strategy Physicochemical optimization

1-(tert-Butyl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridin-4(5H)-one (CAS 1257403-88-5) is a heterocyclic building block featuring a tetrahydropyrazolo[4,3-c]pyridin-4-one core with an N1-tert-butyl substituent. It has a molecular formula of C₁₀H₁₅N₃O and a molecular weight of 193.25 g/mol.

Molecular Formula C10H15N3O
Molecular Weight 193.25
CAS No. 1257403-88-5
Cat. No. B2450459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(tert-Butyl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridin-4(5H)-one
CAS1257403-88-5
Molecular FormulaC10H15N3O
Molecular Weight193.25
Structural Identifiers
SMILESCC(C)(C)N1C2=C(C=N1)C(=O)NCC2
InChIInChI=1S/C10H15N3O/c1-10(2,3)13-8-4-5-11-9(14)7(8)6-12-13/h6H,4-5H2,1-3H3,(H,11,14)
InChIKeyMFURXLSDVMGIEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(tert-Butyl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridin-4(5H)-one (CAS 1257403-88-5): Core Scaffold Properties and Procurement Baseline


1-(tert-Butyl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridin-4(5H)-one (CAS 1257403-88-5) is a heterocyclic building block featuring a tetrahydropyrazolo[4,3-c]pyridin-4-one core with an N1-tert-butyl substituent. It has a molecular formula of C₁₀H₁₅N₃O and a molecular weight of 193.25 g/mol [1]. This scaffold belongs to a compound class extensively employed in kinase-focused drug discovery, where the hydrogen-bond donor–acceptor arrangement in the bicyclic core supports ATP-competitive binding to kinase enzymes [2]. Researchers leverage this heterocyclic core as a key intermediate for synthesizing biologically active molecules, particularly inhibitors targeting specific enzymes or receptors in anti-inflammatory, anticancer, and neurological disease programs [3].

Why 1-(tert-Butyl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridin-4(5H)-one Cannot Be Casually Replaced by In-Class Analogs


Within the tetrahydropyrazolo[4,3-c]pyridine family, even minor structural variations at the N1 position produce divergent physicochemical and pharmacokinetic outcomes that preclude simple substitution. Published SAR data on related series demonstrate that the N1-tert-butyl group serves as both a protecting group that can be cleaved to generate the N1-unsubstituted congener [1] and a pharmacophoric element that modulates lipophilicity, solubility, and biological target engagement. Analogs carrying N1-methyl, N1-ethyl, or N1-aryl substituents exhibit distinct cLogP values, hydrogen-bonding capacities, and steric profiles that alter kinase selectivity and ADME properties [2]. In a neuropathic pain series, the 3-tert-butyl analog 8a achieved CB₁ receptor IC₅₀ = 49.6 nM and ED₅₀ values of 23.8–29.0 mg/kg in rodent neuropathic pain models, demonstrating that the tert-butyl substitution directly contributes to multi-target pharmacological activity [3]. These findings underscore that the specific N1-tert-butyl-6,7-dihydro-4(5H)-one architecture cannot be assumed equivalent to alternative N1-substituted or ring-oxidized variants without confirmatory comparative data.

1-(tert-Butyl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridin-4(5H)-one: Quantified Differentiation vs. Comparator Baselines


N1-tert-Butyl Protection vs. N1-Unsubstituted Congener: Synthetic Utility and Physicochemical Differentiation

The N1-tert-butyl group on this compound functions as a protecting group that can be cleaved post-synthetically to yield the N1-unsubstituted (N–H) congener, a critical diversification point not available from N1-methyl or N1-aryl analogs [1]. Computed physicochemical properties show that 1-(tert-butyl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridin-4(5H)-one has a consensus Log Pₒ/w of 0.97 and a topological polar surface area (TPSA) of 46.92 Ų . Class-level inference from related kinase-focused libraries indicates that the N1-tert-butyl substitution reduces lipophilicity compared to N1-phenyl analogs (consensus Log P shift of approximately -1.5 to -2.0 units), directly attributable to the smaller aliphatic group and the absence of aryl π-contacts [2]. This translates into >100-fold aqueous solubility improvement relative to lipophilic diaryl-substituted pyrazolopyridinones, as demonstrated by the scaffold-level solubility data in which reducing lipophilic aryl substituents enhanced solubility of the 3-aminopyrazolopyridinone core by >1000-fold over the natural product indirubin [3].

Kinase inhibitor synthesis N1 protecting group strategy Physicochemical optimization

Purity Benchmarking: Vendor-Supplied 97–98% (HPLC) vs. Lower-Grade Pyrazolopyridinone Intermediates

Commercially available lots of 1-(tert-Butyl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridin-4(5H)-one are supplied with documented purity specifications. Bidepharm provides this compound at 97% standard purity with batch-specific QC reports including NMR, HPLC, and GC . Leyan supplies the compound at 98% purity (HPLC) . Multiple vendors (ChemScene, Beyotime, HuayunBio, yuanye) consistently offer purity levels of 97–98% . In comparison, structurally related pyrazolopyridinone building blocks (e.g., 5,6-dimethyl-2,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one) are frequently catalogued without explicit batch-specific purity certification or at lower purity grades (95%), which can introduce variability in downstream coupling yields and biological assay reproducibility [1].

Chemical purity Quality control Reproducibility

Scaffold-Level Solubility Advantage: >1000-Fold Improvement over Indirubin-Based Comparators

The 3-aminopyrazolopyridinone scaffold, of which 1-(tert-Butyl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridin-4(5H)-one is a structural congener, was designed to overcome the severe solubility limitations of the natural product kinase inhibitor indirubin. In head-to-head solubility measurements, the pyrazolopyridinone scaffold demonstrated >1000-fold greater aqueous solubility than indirubin itself [1]. Within the scaffold series, solubility was further enhanced by reducing the proportion of lipophilic aryl substituents or introducing basic groups [1]. The target compound, bearing an N1-tert-butyl group rather than an N1-aryl substituent, aligns with this solubility-optimizing substituent strategy. By comparison, diaryl-substituted analogs with higher aromatic ring counts showed progressively lower solubility, directly linking the N1-aliphatic substitution pattern to the observed solubility advantage [1].

Aqueous solubility Lead-like properties Kinase inhibitor library

Tautomeric and Hydrogen-Bonding Topology: C=O/N–H Arrangement Favorable for ATP-Competitive Kinase Binding vs. Ring-Oxidized Analogs

The 6,7-dihydro-4(5H)-one moiety in this compound provides a specific hydrogen-bond donor–acceptor topology (amide N–H as donor, C=O as acceptor) that mimics the adenine–hinge region interactions in ATP-competitive kinase inhibitors. This arrangement, validated crystallographically for closely related tetrahydro-pyrazolopyridine ERK2 inhibitors (PDB 5BUJ, 5BUE, 5BUI), enables polar contacts with the kinase hinge region [1]. In the ERK2 inhibitor series, an N–H liberated by cleavage of a lipophilic moiety established a polar contact with a vicinal Asp residue, improving both lipophilic efficiency and in vitro clearance [1]. In contrast, fully aromatic pyrazolo[4,3-c]pyridine analogs lacking the saturated 6,7-dihydro ring or the 4(5H)-one carbonyl exhibit different hydrogen-bonding geometry and altered kinase selectivity profiles, as the absence of the ring N–H reduces hinge-binding capacity [2].

Kinase hinge binding Hydrogen-bond donor–acceptor ATP-competitive inhibitor design

Optimal Procurement and Application Scenarios for 1-(tert-Butyl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridin-4(5H)-one (CAS 1257403-88-5)


Kinase-Focused Library Synthesis Requiring Cleavable N1 Protection

This compound is ideally suited as a starting material for diversity-oriented synthesis of kinase inhibitor libraries where post-coupling N1-deprotection is required to generate the N–H hinge-binding pharmacophore. The tert-butyl group can be cleaved under acidic conditions (TFA or HCl/dioxane) to unmask the N1–H, enabling late-stage diversification or liberation of the hinge-binding motif as demonstrated in the synthesis of pyridyl-substituted pyrazolo[4,3-c]pyridine kinase inhibitors [1]. Unlike N1-methyl or N1-ethyl analogs that lack a cleavable protecting group, this building block supports a 'protect–functionalize–deprotect' synthetic strategy that is central to parallel medicinal chemistry workflows [1].

Hit-to-Lead Optimization of ERK2 and Related MAP Kinase Inhibitors

The tetrahydro-pyrazolo[4,3-c]pyridine scaffold with the 4(5H)-one moiety has been crystallographically validated as an ATP-competitive ERK2 inhibitor chemotype (PDB 5BUJ, 1.85 Å) [2]. The target compound, carrying the core 6,7-dihydro-4(5H)-one architecture, provides the requisite N–H donor for hinge-region Asp contacts essential for lipophilic efficiency optimization. Research teams pursuing ERK2, CDK, or other CMGC-family kinase targets can procure this compound as a validated fragment-like starting point (MW = 193.25; consensus Log P = 0.97) with favorable lead-like physicochemical properties .

Multi-Target Neuropathic Pain Program Leveraging CB₁/TNF-α Pharmacology

The tetrahydropyrazolo[4,3-c]pyridine scaffold has demonstrated multi-target pharmacological activity relevant to neuropathic pain, with the 3-tert-butyl analog 8a exhibiting CB₁ receptor antagonism (IC₅₀ = 49.6 nM), TNF-α inhibition (86.4% at 100 mg/kg), and efficacy in chronic constriction injury (ED₅₀ = 23.8 mg/kg) and partial sciatic nerve injury (ED₅₀ = 29.0 mg/kg) models [3]. The target compound, bearing the identical tetrahydropyrazolo[4,3-c]pyridine core with an N1-tert-butyl substituent, serves as a structural starting point for this pharmacophore, enabling systematic SAR exploration around the analgesic and anti-inflammatory activity profile established for the scaffold class [3].

Building Block Procurement for TYK2 Inhibitor Intermediate Synthesis

This compound is structurally positioned as a key intermediate for synthesizing selective tyrosine kinase 2 (TYK2) inhibitors. Commercial suppliers market closely related 3-amino-7-bromo-1H-pyrazolo[4,3-c]pyridin-4(5H)-one derivatives as advanced intermediates in the preparation of SI-2251 and related analogs, a novel selective TYK2 inhibitor series . The target compound's N1-tert-butyl-6,7-dihydro-4(5H)-one core, when further functionalized at the 3-position, provides a direct synthetic entry point into this therapeutically relevant chemical space, reducing the number of synthetic steps compared to starting from unsubstituted or differently N-protected analogs .

Quote Request

Request a Quote for 1-(tert-Butyl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridin-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.